molecular formula C21H12ClN3O2S B245010 3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B245010
M. Wt: 405.9 g/mol
InChI Key: CVZYBAOYASKAEB-UHFFFAOYSA-N
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Description

3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzothiophene core, a chlorinated phenyl group, and an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. This is followed by the introduction of the chlorinated phenyl group and the oxazolo[4,5-b]pyridine moiety. Common synthetic routes include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Chlorination: Introduction of the chlorine atom to the phenyl ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of Oxazolo[4,5-b]pyridine Moiety: This involves cyclization reactions using appropriate precursors like 2-aminopyridine and glyoxal.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxazolo[4,5-b]pyridine moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The benzothiophene core may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-oxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.

    Benzothiophene derivatives: Used in the development of pharmaceuticals for various therapeutic applications.

    Pyridine derivatives: Commonly found in many biologically active compounds and drugs.

Uniqueness

What sets 3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE apart is the combination of these three moieties in a single molecule, which may result in unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H12ClN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H12ClN3O2S/c22-17-14-7-1-2-9-16(14)28-18(17)20(26)24-13-6-3-5-12(11-13)21-25-19-15(27-21)8-4-10-23-19/h1-11H,(H,24,26)

InChI Key

CVZYBAOYASKAEB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Origin of Product

United States

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